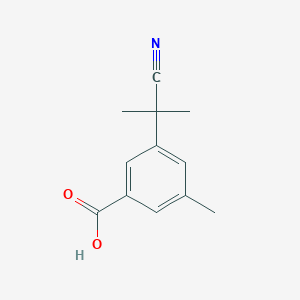

3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(2-cyanopropan-2-yl)-5-methylbenzoic acid |

InChI |

InChI=1S/C12H13NO2/c1-8-4-9(11(14)15)6-10(5-8)12(2,3)7-13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

UBWXNEOWSBLRRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acylation with Thionyl Chloride

m-Toluic acid undergoes acylation using thionyl chloride (SOCl₂) at 80°C to form m-toluoyl chloride (3-methylbenzoyl chloride). The reaction achieves a 90–97% yield by maintaining a 1:0.925 molar ratio of m-toluic acid to SOCl₂. Excess SOCl₂ is recovered via distillation, and HCl/SO₂ byproducts are neutralized to produce hydrochloric acid and sodium sulfite.

Chlorination with Liquid Chlorine

m-Toluoyl chloride is chlorinated at 110–170°C using liquid chlorine (4.6–22.9% by weight of the substrate). This exothermic reaction generates m-chloromethylbenzoyl chloride , with unreacted starting material recycled through distillation. Optimal yields (≥95%) are achieved at 145°C with 13.8% chlorine input.

Esterification and Cyanide Substitution

The chlorinated intermediate is esterified with anhydrous methanol at 30–65°C to yield m-chloromethylbenzoate methyl ester . Subsequent displacement of the chloromethyl group using sodium cyanide (NaCN) in dimethylformamide (DMF) introduces the cyano group, forming 3-(cyanomethyl)-5-methylbenzoic acid methyl ester . Final hydrolysis under acidic conditions produces the target compound.

Metal-Mediated Cyanide Coupling Using 2-Chlorobenzoic Acid Salts

An alternative pathway employs 2-chlorobenzoic acid metal salts (e.g., sodium or potassium salts) reacted with alkyl nitro compounds in liquid ammonia. Key steps include:

Reaction with Alkyl Nitro Compounds

The 2-chlorobenzoic acid salt reacts with 1-nitropropane in liquid ammonia (5–20× excess) at −80 to 100°C under 1–10 atm pressure. Sodium amide (NaNH₂) or metallic sodium facilitates nucleophilic substitution, replacing the chloride with a nitrile-bearing alkyl group.

Regioselectivity and Byproduct Management

This method emphasizes regioselectivity for the meta position, achieving >85% purity. Byproducts such as unreacted nitroalkanes are removed via aqueous extraction, while ammonia is recovered through distillation.

Nitration-Reduction-Chlorination Sequence

A three-step protocol starting from m-toluic acid involves nitration, hydrogenation, and chlorination:

Nitration at Low Temperatures

m-Toluic acid is nitrated with 60–75% nitric acid at −20 to 0°C for 1–2 hours, yielding 2-nitro-3-methylbenzoic acid . The nitration regioselectivity is controlled by the electron-donating methyl group, directing nitro groups to the ortho and para positions.

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas and a Pd/C catalyst in ethanol, producing 2-amino-3-methylbenzoic acid with >90% yield.

Chlorination and Cyanidation

Chlorination with benzoyl peroxide (1–2 wt%) and sulfuryl chloride (SO₂Cl₂) at 90–110°C introduces a chlorine atom at the 5-position. Subsequent cyanidation via Ullmann-type coupling with CuCN converts the chloro group to a cyano substituent, yielding the final product.

Cyanide Substitution on Halogenated Benzoate Esters

This method utilizes 2-amino-5-bromo-3-methylbenzoic acid esters as intermediates:

Bromination and Esterification

m-Toluic acid is brominated using HBr/H₂O₂ to introduce a bromine atom at the 5-position. The product is esterified with methanol to form methyl 2-amino-5-bromo-3-methylbenzoate .

Cyanide Displacement

The bromo ester undergoes nucleophilic substitution with CuCN in DMF at 120°C, replacing bromine with a cyano group. Hydrolysis of the ester with aqueous HCl affords the target acid.

Comparative Analysis of Synthetic Methods

Advantages and Limitations:

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(1-cyano-1-methylethyl)-5-methylbenzoic acid and related compounds:

Key Comparisons

Toxicity and Hazard Potential

The cyano group is associated with toxicity in certain contexts. For example, O,O-diethyl-S-[N-(1-cyano-1-methylethyl) carbamoylmethyl] phosphorothioate (CAS 3734-95-0) is classified as highly toxic due to its phosphorothioate backbone and cyano substituent .

Aromatic Substitution Patterns

- Pyrazole vs. Cyano-Methylethyl: 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid incorporates a pyrazole ring, which introduces aromatic nitrogen atoms capable of coordination with metal ions.

Biological Activity

3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- CAS Number : 58149-89-6

The compound features a benzoic acid structure with a cyano group and a branched alkyl substituent, which may influence its biological activity.

1. Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory effects. A study highlighted that benzoic acid derivatives promote the activity of proteasome and cathepsin systems, which are crucial in regulating inflammation and cellular stress responses . The compound may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory effects.

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties. A study on various benzoic acid derivatives indicated that certain structural modifications enhance their effectiveness against bacterial strains. While specific data on this compound is limited, its structural similarities suggest it could possess similar activities.

3. Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of related compounds in cancer cell lines. For instance, benzoic acid derivatives have been tested for their ability to inhibit cell growth in Hep-G2 and A2058 cancer cell lines without significant toxicity to normal fibroblasts . This suggests that this compound may also exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

4. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. For example, some benzoic acid derivatives have demonstrated inhibitory effects on tyrosinase and other enzymes involved in metabolic pathways . This inhibition can be beneficial for therapeutic applications, particularly in conditions like hyperpigmentation or metabolic disorders.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It may modulate signaling pathways involved in inflammation and apoptosis, thereby influencing cell survival and immune responses.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that benzoic acids can influence ROS levels within cells, contributing to their antioxidant properties and potential protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with branched alkyl groups exhibited enhanced activity compared to linear counterparts. Although specific data on this compound was not provided, the trends suggest its potential effectiveness against bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058), it was found that certain compounds induced significant apoptosis without affecting normal fibroblast cells. The findings support the hypothesis that modifications in the benzoic acid structure can lead to selective cytotoxicity .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-cyano-1-methylethyl)-5-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : A palladium-catalyzed cross-coupling strategy is effective for synthesizing derivatives. For example, reacting brominated intermediates with boronic acids (e.g., 3-cyanophenylboric acid) in the presence of a palladium complex can introduce functional groups at specific positions . Optimize reaction temperature (60–80°C) and solvent (ethanol or DMSO) to achieve yields >70%. Monitor reaction progress via TLC or HPLC.

- Data Consideration : Lower yields (<50%) may arise from incomplete coupling; increasing catalyst loading or reaction time (12–24 h) can mitigate this.

Q. How can researchers purify this compound to ≥97% purity for biological assays?

- Methodology : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For acidic impurities, perform acid-base extraction: dissolve the crude product in NaOH (1M), wash with dichloromethane, and reprecipitate with HCl . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at δ ~1.5 ppm, cyano signals in ¹³C at ~115–120 ppm) .

- IR Spectroscopy : Confirm cyano (C≡N) stretch at ~2240 cm⁻¹ and carboxylic acid (O-H) at ~2500–3000 cm⁻¹ .

- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₂H₁₂N₂O₂: 232.0848).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodology :

- Dose-Response Analysis : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Screening : Use kinase/GPCR panels to rule out unintended interactions .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding specificity, as seen in analogs like 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

- Methodology :

- pH Adjustment : Stabilize the carboxylic acid group by preparing sodium salts (pH 7.4 phosphate buffer).

- Lyophilization : Freeze-dry the compound to prevent hydrolysis.

- Degradation Studies : Use LC-MS to identify degradation products (e.g., cyano group hydrolysis to amides) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., estrogen synthase for Anastrozole-related impurities) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with activity. For example, bulky groups at the 1-methylethyl position reduce steric hindrance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodology :

- Recrystallization : Use solvents like ethanol/water to obtain uniform crystals.

- DSC Analysis : Verify thermal behavior (e.g., sharp endothermic peak at ~140°C) . Contradictions may arise from polymorphic forms or residual solvents.

Q. Why do cytotoxicity assays show variability across cell lines for derivatives?

- Methodology :

- Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. HeLa) to rule out genetic drift.

- Metabolic Profiling : Assess cytochrome P450 activity, as cyano groups may undergo metabolic activation .

Methodological Tables

| Parameter | Example Value | Source |

|---|---|---|

| Optimal Reaction Temperature | 60–80°C | |

| HPLC Purity Threshold | ≥97% (C18 column, ACN/H₂O) | |

| Melting Point Range | 139.5–140°C | |

| Common Degradation Pathway | Hydrolysis of cyano to amide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.